molecular formula C9H10BClO5 B1418394 (2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 957066-07-8

(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No. B1418394
M. Wt: 244.44 g/mol
InChI Key: ZIGSNYKPLGZLDR-UHFFFAOYSA-N
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Description

The compound “(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are known for their wide range of applications in organic synthesis . This particular compound has a chloro, methoxy, and methoxycarbonyl substituents on the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: ClC6H3(OCH3)B(OH)2 . The compound consists of a phenyl ring with a boronic acid group (B(OH)2), a methoxy group (OCH3), and a methoxycarbonyl group (COOCH3) attached to it .

Scientific Research Applications

Fluorescence Quenching Studies

Boronic acid derivatives, including compounds similar to (2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties. Specifically, derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) demonstrate fluorescence quenching in alcohols, a phenomenon useful in analytical chemistry for sensing and detecting various molecules. The quenching behavior, often analyzed using the Stern–Volmer equation, helps understand the interaction of these compounds with different quenchers, indicating potential applications in the development of sensors and probes (Geethanjali et al., 2015).

Structural Analysis of Boronic Acid Derivatives

The structure and interactions of boronic acid derivatives are of great interest due to their potential applications in various fields, including medicine, agriculture, and industrial chemistry. Investigations into compounds with similar structures, like {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, reveal intricate hydrogen bonding patterns and unique conformations. These studies are critical for understanding the chemical behavior of boronic acids and for harnessing their potential in creating new materials and therapeutics (Zhang et al., 2017).

Applications in Optical Modulation

The modulation of optical properties through the interaction with boronic acids is a fascinating research area. Studies involving phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes demonstrate the potential of these compounds in saccharide recognition and as part of sensing mechanisms. The variation in the photoluminescence quantum yield based on the boronic acid structure provides insights into the design of novel sensors and devices for various applications, including biomedical sensing and environmental monitoring (Mu et al., 2012).

Boronic Acid-Sugar Interactions

The interaction between boronic acids and sugars is a key area of study, particularly for the development of diagnostic tools and the understanding of biological processes. Research on the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with sugars highlights the role of sugar structure in binding affinity. These findings are significant for the development of boronic acid-based sensors for glucose monitoring in diabetic care and other applications where sugar detection and quantification are critical (Bhavya et al., 2016).

Safety And Hazards

The compound is associated with certain hazards. It has been classified with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound were not found in the available literature, boronic acids and their derivatives continue to be a topic of interest in various fields of research due to their versatile reactivity and potential applications in drug design and materials science .

properties

IUPAC Name

(2-chloro-4-methoxy-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO5/c1-15-8-4-7(11)6(10(13)14)3-5(8)9(12)16-2/h3-4,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGSNYKPLGZLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657357
Record name [2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl)boronic acid

CAS RN

957066-07-8
Record name [2-Chloro-4-methoxy-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxy-5-(methoxycarbonyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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